molecular formula C17H17ClFN3O3 B4732906 N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide

N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide

Cat. No.: B4732906
M. Wt: 365.8 g/mol
InChI Key: IPLZXQOVIZDNGT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides. It has been the subject of extensive research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide involves the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide in lab experiments is its ability to inhibit the activity of specific enzymes and signaling pathways, which allows for the investigation of their role in various diseases. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide. One direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective inhibitors of COX-2 and PTP1B, which may have fewer side effects. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide valuable information for its clinical development.
In conclusion, this compound has shown promising results in various scientific research studies. Its potential applications in the treatment of various diseases make it a subject of interest for future research. However, further investigation is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide has been studied for its potential applications in the treatment of various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c1-10-3-5-13(7-11(10)2)25-9-16(23)21-22-17(24)20-12-4-6-15(19)14(18)8-12/h3-8H,9H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLZXQOVIZDNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NNC(=O)NC2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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